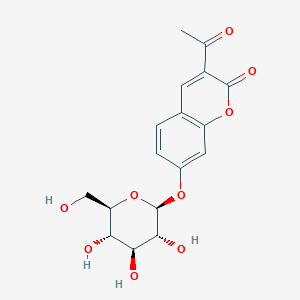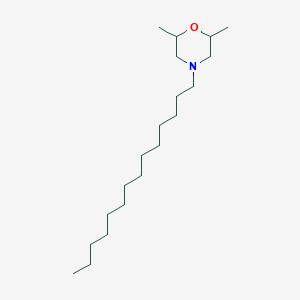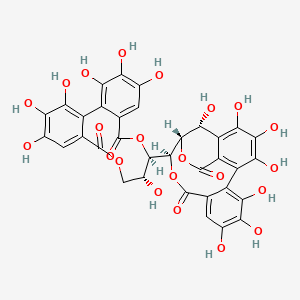
3-Acetylumbelliferyl-β-D-glucopyranosid
Übersicht
Beschreibung
3-Acetylumbelliferyl beta-D-glucopyranoside is a beta-D-glucoside compound that has 3-acetyl-7-hydroxycoumarin as the anomeric substituent It is a derivative of umbelliferone, a naturally occurring coumarin derivative
Wissenschaftliche Forschungsanwendungen
3-Acetylumbelliferyl beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and sensors due to its unique fluorescence properties.
Wirkmechanismus
Target of Action
The primary target of 3-Acetylumbelliferyl beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme plays a crucial role in the breakdown of glucosylceramide, a type of glycosphingolipid, into glucose and ceramide .
Mode of Action
3-Acetylumbelliferyl beta-D-glucopyranoside acts as a fluorogenic substrate for beta-glucosidase . When the enzyme cleaves this compound, it releases a fluorescent product that can be measured . This fluorescence is often used to monitor the activity of the enzyme .
Biochemical Pathways
The action of 3-Acetylumbelliferyl beta-D-glucopyranoside is primarily involved in the metabolic pathway related to the breakdown of glucosylceramide . When beta-glucosidase activity is deficient, it leads to the accumulation of glucosylceramide, causing a lysosomal storage disorder known as Gaucher’s disease .
Result of Action
The cleavage of 3-Acetylumbelliferyl beta-D-glucopyranoside by beta-glucosidase results in the release of a fluorescent product . This fluorescence can be measured and used to monitor the activity of the enzyme . In the context of Gaucher’s disease, this can help in diagnosing the disease by identifying deficient enzyme activity .
Action Environment
The action of 3-Acetylumbelliferyl beta-D-glucopyranoside is influenced by the pH of the environment. The optimal pH for the activity of beta-glucosidase is acidic . Therefore, the compound is most effective in environments that mimic these conditions, such as in lysosomes where the enzyme is typically found .
Biochemische Analyse
Biochemical Properties
3-acetyl-7-beta-D-glucopyranosyloxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glucosidases, which are responsible for the hydrolysis of glycosidic bonds . The compound’s glucopyranosyl moiety allows it to participate in glycosylation reactions, influencing the activity and stability of other biomolecules . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can act as a substrate for certain enzymes, leading to the formation of bioactive metabolites .
Cellular Effects
3-acetyl-7-beta-D-glucopyranosyloxycoumarin has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin involves its binding interactions with various biomolecules. The compound can bind to specific enzyme active sites, leading to enzyme inhibition or activation . For example, it can inhibit glycosidases by occupying their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can modulate gene expression by binding to transcription factors and altering their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-acetyl-7-beta-D-glucopyranosyloxycoumarin is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These changes can affect the compound’s bioavailability and potency, leading to variations in its cellular effects . Long-term studies have also indicated that 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin .
Metabolic Pathways
3-acetyl-7-beta-D-glucopyranosyloxycoumarin is involved in various metabolic pathways. It can be metabolized by enzymes such as glycosidases and glucosidases, leading to the formation of bioactive metabolites . These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can interact with cofactors and other biomolecules, modulating their activity and stability . These interactions contribute to the compound’s overall metabolic effects .
Transport and Distribution
The transport and distribution of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can interact with intracellular binding proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
3-acetyl-7-beta-D-glucopyranosyloxycoumarin exhibits specific subcellular localization patterns that affect its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins . These interactions can influence gene expression and other nuclear processes . Additionally, the compound can be localized to other subcellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylumbelliferyl beta-D-glucopyranoside typically involves the glycosylation of 3-acetyl-7-hydroxycoumarin with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include methanol, ethanol, or water.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid, or enzymatic catalysts like glucosidase.
Industrial Production Methods
Industrial production of 3-Acetylumbelliferyl beta-D-glucopyranoside may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques like crystallization, chromatography, or recrystallization to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylumbelliferyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or deacetylated products.
Substitution: Formation of substituted coumarin derivatives.
Eigenschaften
IUPAC Name |
3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMGQCZKBVDT-OWVAZHOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585059 | |
| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-16-2 | |
| Record name | 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylumbelliferyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)
![2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1255659.png)
![(2Z)-2-[(2R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-(3-hydroxypropyl)-4-methyl-3-[(3E,5E)-4-methyl-6-[(1R,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]hexa-3,5-dienyl]cyclohexylidene]propanal](/img/structure/B1255661.png)

![Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol](/img/structure/B1255666.png)





![3-[(4-methoxyphenyl)methyl]-N-(3-methoxypropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B1255674.png)



